molecular formula C9H6N4OS B5658838 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione

Cat. No.: B5658838
M. Wt: 218.24 g/mol
InChI Key: QYFAAQWXKKLVCV-UHFFFAOYSA-N
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Description

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione is a synthetically challenging, polyheterocyclic compound with a molecular formula of C9H6N4OS . This molecule features a fused triazino-benzoxazole core, a structure of high interest in medicinal and organic chemistry due to its potential to engage in diverse non-covalent interactions with biological targets. The scaffold incorporates multiple hydrogen bond acceptors and donors from its nitrogen and oxygen atoms, as well as a thione group, which can be pivotal for binding to enzyme active sites . Fused heterocyclic systems analogous to this compound, such as imidazo[2,1-b][1,3,4]thiadiazoles and various benzothiazinones, are extensively explored in pharmacological research for a wide spectrum of activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties . These related structures often act as potential enzyme inhibitors, targeting proteins like cyclooxygenase, Jun kinase, and carbonic anhydrase, highlighting the significance of such frameworks in target-oriented drug design and discovery . The presence of the 1,3,5-triazine ring, a privileged scaffold in drug discovery, further enhances the research value of this compound. This product is provided as a high-purity solid for research applications. It is intended for use as a key intermediate in the synthesis of more complex molecules or as a core scaffold for the development of novel bioactive compounds in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-amino-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-7-11-8-13(9(15)12-7)5-3-1-2-4-6(5)14-8/h1-4H,(H2,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFAAQWXKKLVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=NC3=S)N)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione typically involves the reaction of 2-aminobenzoxazole with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Key Research Findings and Implications

Structural Determinants of Activity: The benzothiazole moiety enhances anticonvulsant activity, possibly due to improved lipophilicity or sulfur-mediated interactions . Pyridopyrimidine-thiadiazinone hybrids exhibit dual antibacterial/antitumor effects, underscoring the versatility of fused heterocyclic systems .

Gaps in Knowledge: Limited data exist on the biological activity of this compound.

Biological Activity

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core fused with a benzoxazole moiety and a thione functional group. Its molecular formula is C8H6N4OSC_8H_6N_4OS, and it exhibits unique chemical properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Various derivatives of triazine compounds have shown promising results in inhibiting cancer cell proliferation.

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : It may target pathways involved in tumor growth and metastasis, including the inhibition of focal adhesion kinase (FAK) and other signaling pathways associated with cancer progression.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound and its derivatives. Below are summarized findings from selected research:

StudyCell Lines TestedIC50 Value (µM)Mechanism
Study 1HEPG2 (liver cancer)10.28Apoptosis induction
Study 2MCF-7 (breast cancer)0.28Inhibition of tubulin polymerization
Study 3A549 (lung cancer)0.52Cell cycle arrest at G2/M phase

Notable Research Findings

  • Antiproliferative Activity : In a study by El-Naggar et al., various triazine derivatives were synthesized and evaluated for their antiproliferative activity against HEPG2 cells. The most potent derivative exhibited an IC50 value of 10.28 µg/mL, indicating significant cytotoxicity against liver cancer cells .
  • Mechanistic Insights : Another study focused on the interaction between triazine derivatives and tubulin, revealing that certain compounds could inhibit tubulin polymerization effectively. This mechanism was linked to their anticancer activity against MCF-7 and A549 cell lines .
  • In Vivo Studies : Animal model studies have demonstrated that these compounds can inhibit tumor growth significantly after administration over a period of time. For example, derivatives tested in Ehrlich Ascites Carcinoma models showed promising results in vivo .

Q & A

Q. Theoretical Integration

  • Frontier Molecular Orbital Theory explains reactivity in cycloaddition reactions.
  • Crystal Engineering Principles guide predictions of packing motifs and polymorphism .
  • Link experimental findings to frameworks like HSAB theory for ligand-metal interaction studies .

What factors influence the hydrolytic or oxidative stability of this compound, and how can degradation pathways be mitigated?

Q. Stability Analysis

  • pH-dependent degradation : Conduct accelerated stability studies in buffered solutions (pH 1–13) with HPLC tracking .
  • Light/oxygen sensitivity : Use argon-purged reactors or UV-shielded storage.
  • Identify degradation products via LC-MS and propose stabilization strategies (e.g., antioxidants, encapsulation) .

How can structure-activity relationships (SAR) be systematically explored for this compound’s biological or catalytic applications?

Q. Advanced SAR Strategy

  • Synthesize derivatives with substitutions at the triazine or benzoxazole moieties .
  • Use multivariate analysis to correlate electronic descriptors (e.g., Hammett constants) with activity data .
  • Combine QSAR models with high-throughput screening to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione
Reactant of Route 2
Reactant of Route 2
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione

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